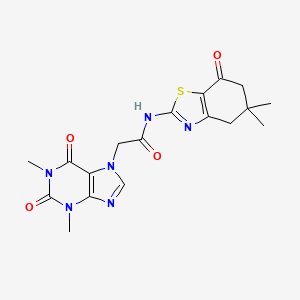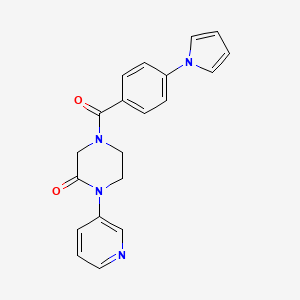
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by the addition of the methoxyphenyl and dimethylbenzamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The pyridazine ring is planar, and the methoxyphenyl and dimethylbenzamide groups are likely to be in a trans configuration to each other .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including nucleophilic substitution reactions at the methoxy group, and addition-elimination reactions at the amide group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the amide group could allow for hydrogen bonding, potentially increasing the compound’s boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyridazinone Derivatives: A study outlined efficient synthesis methods for pyridazinone derivatives, showcasing the chemical flexibility and potential for creating targeted molecules for various applications (Mizuno et al., 2006). These methods could be relevant for synthesizing the compound , providing a foundation for creating analogs with potential scientific and therapeutic applications.
- Radioactive Labeling for Imaging: Research into nonpeptide angiotensin II antagonists, including the development of radiolabeled compounds, demonstrates the utility of such chemicals in biological imaging and receptor studies (Hamill et al., 1996). This could suggest applications for the compound in diagnostic imaging or receptor binding studies.
- Antimicrobial Screening: A series of N-substituted pyridazinone derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of pyridazinone-based structures in developing new antimicrobial agents (Desai et al., 2013). This suggests that with appropriate modifications, the compound of interest might also possess antimicrobial properties.
Potential Therapeutic Uses
- Anti-inflammatory and Analgesic Activities: New pyridazinone derivatives have shown promising anti-inflammatory and analgesic effects, along with COX-2 selectivity and cardiovascular safety (Sharma & Bansal, 2016). This indicates potential applications of the compound in the treatment of inflammation and pain, assuming similar pharmacological profiles.
- Herbicidal Activities: The design and synthesis of novel triazolinone derivatives targeting Protox inhibitors have shown effective herbicidal activities, suggesting the chemical backbone's utility in agricultural sciences (Luo et al., 2008). The compound might be explored for similar uses, depending on its activity profile.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that such compounds typically interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its activity in biological systems. If the compound shows promising activity in preliminary tests, it could be further optimized and studied for potential use in various fields such as medicine or materials science .
Propiedades
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-12-16(2)14-18(13-15)22(27)23-10-11-25-21(26)9-8-20(24-25)17-4-6-19(28-3)7-5-17/h4-9,12-14H,10-11H2,1-3H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQGQCWUGMXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
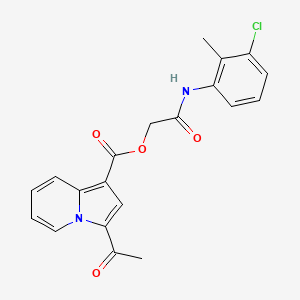
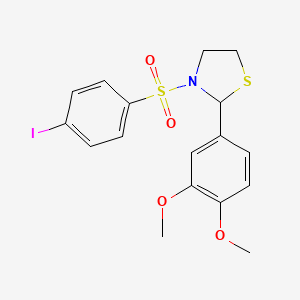


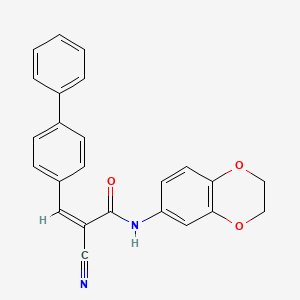
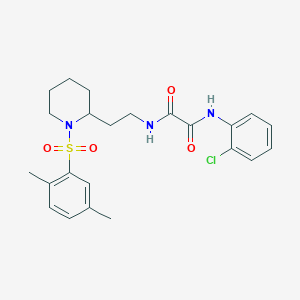

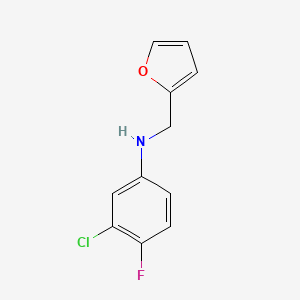
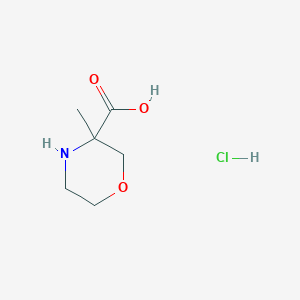
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
